Lipophilicity Shift: Thioamide vs. Carboxamide Analogs Determines CNS Drug-Likeness
The target compound exhibits a calculated LogP of 2.4, whereas its direct carboxamide analog (2-amino-11H-dibenzo[b,f][1,4]oxazepine-10-carboxylic acid amide, CAS 103249-04-3) has a calculated LogP of 1.1 [1][2]. This 1.3 log-unit increase places the target compound within the optimal CNS drug-like space (LogP ~2–4), while the carboxamide falls below it.
| Evidence Dimension | Calculated octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.4 |
| Comparator Or Baseline | 2-Amino-11H-dibenzo[b,f][1,4]oxazepine-10-carboxylic acid amide (CAS 103249-04-3): LogP = 1.1 |
| Quantified Difference | ΔLogP = +1.3 (target more lipophilic) |
| Conditions | Calculated using identical in silico method (MolAid platform); computed from molecular structure |
Why This Matters
A LogP difference of 1.3 directly impacts blood–brain barrier permeability and CNS distribution volume, making the target compound a thermodynamically more favorable CNS lead scaffold than its carboxamide analog.
- [1] MolAid compound database entry for Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide (CAS 103248-88-0). Retrieved from https://www.molaid.com/MS_66030. View Source
- [2] MolAid compound database entry for 2-Amino-11H-dibenzo[b,f][1,4]oxazepine-10-carboxylic acid amide (CAS 103249-04-3). Retrieved from https://www.molaid.com/MS_18649660. View Source
